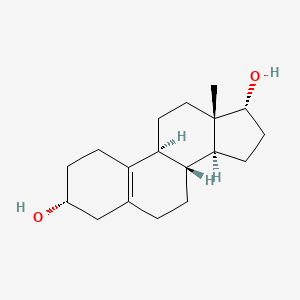
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol is a steroidal compound that belongs to the class of androgens and derivatives. It is a naturally occurring metabolite of testosterone and has been implicated in various biological processes, including the regulation of gonadotropin secretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol typically involves the reduction of appropriate precursors using specific reagents and conditions. One common method involves the reduction of 5alpha-androstane-3,17-dione using sodium borohydride in methanol, followed by purification through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized versions of laboratory-scale methods, with a focus on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Further reduction to more saturated compounds.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-keto or 17-keto derivatives, while reduction may produce more saturated steroids .
Wissenschaftliche Forschungsanwendungen
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol has a wide range of scientific research applications:
Chemistry: Studied for its unique steroidal structure and potential as a precursor for the synthesis of other bioactive molecules.
Biology: Investigated for its role in regulating hormonal pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and treatment of hormonal imbalances.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of (3alpha,17alpha)-Estr-5(10)-ene-3,17-diol involves its interaction with androgen receptors and other molecular targets. It exerts its effects by modulating the activity of these receptors, leading to changes in gene expression and cellular function. The compound is also involved in various signaling pathways, including those regulating cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5alpha-androstane-3beta,17alpha-diol: Another metabolite of testosterone with similar androgenic activity.
4-androstene-3alpha,17alpha-diol monosulfate: A sulfate derivative with distinct biological properties.
Uniqueness
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol is unique due to its specific stereochemistry and its role in regulating gonadotropin secretion. Its distinct structure allows it to interact with molecular targets in a way that differs from other similar compounds, making it valuable for specific research and therapeutic applications .
Eigenschaften
IUPAC Name |
(3R,8R,9S,13S,14S,17R)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHQSODTBQCZDA-VKSRGFPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3CC[C@H](C4)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N'-[6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diyl]bis[2,3-dichlorobenzamide](/img/structure/B1144597.png)

